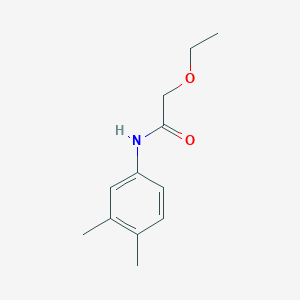
N-(3,4-dimethylphenyl)-2-ethoxyacetamide
Description
N-(3,4-Dimethylphenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the nitrogen atom and an ethoxy group (-OCH2CH3) at the α-carbon of the acetamide chain. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol. The compound’s structure combines steric bulk from the dimethylphenyl group with moderate lipophilicity due to the ethoxy substituent.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-8-12(14)13-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14) |
Clé InChI |
RGVIYNOYJFZGDU-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC(=C(C=C1)C)C |
SMILES canonique |
CCOCC(=O)NC1=CC(=C(C=C1)C)C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and reported uses of N-(3,4-dimethylphenyl)-2-ethoxyacetamide with analogous compounds:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in alachlor and ’s compound) enhance reactivity and binding to biological targets like enzymes. In contrast, electron-donating groups (e.g., methoxy in , methyl/ethoxy in the target compound) increase lipophilicity and may improve membrane permeability .
- Functional Chain Modifications: The ethoxy group in the target compound offers intermediate polarity compared to methoxy (more polar) or chloro (more reactive). This balance may optimize solubility and bioavailability . Compounds with heterocyclic appendages (e.g., pyrazole in , benzothiazinone in ) exhibit enhanced coordination or hydrogen-bonding capabilities, making them suitable for metal complexation or enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


